1-フェニル-1,2,3,4-テトラヒドロキノリン-4-アミン

説明

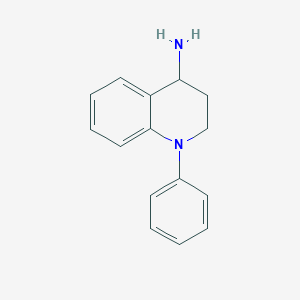

1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine is an organic compound with the molecular formula C15H16N2 It is a derivative of quinoline, featuring a phenyl group attached to the nitrogen atom of the tetrahydroquinoline ring system

科学的研究の応用

1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in the development of new pharmaceuticals targeting various diseases.

Industry: Utilized in the production of dyes, pigments, and other materials.

作用機序

Mode of Action

It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

It’s known that this compound belongs to the class of organic compounds known as pyrroloquinolines, which consist of a pyrrole ring fused to a quinoline .

Result of Action

It’s possible that this compound could have various effects depending on its targets and the biochemical pathways it affects .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect how this compound interacts with its targets and carries out its functions .

準備方法

Synthetic Routes and Reaction Conditions

1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine can be synthesized through several methods. One common approach involves the reduction of 1-phenyl-1,2,3,4-tetrahydroquinoline using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Another method involves the cyclization of N-phenyl-2-aminobenzylamine with formaldehyde under acidic conditions, leading to the formation of the tetrahydroquinoline ring system.

Industrial Production Methods

Industrial production of 1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine may involve large-scale reduction processes using catalytic hydrogenation. This method employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) to achieve the reduction of the corresponding quinoline derivative.

化学反応の分析

Types of Reactions

1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction can lead to the formation of fully saturated amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in THF or catalytic hydrogenation with Pd/C.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Saturated amines.

Substitution: Halogenated phenyl derivatives.

類似化合物との比較

Similar Compounds

1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the amine group on the tetrahydroquinoline ring.

Quinoline: The parent compound without the tetrahydro and phenyl modifications.

1,2,3,4-Tetrahydroquinoline: Lacks the phenyl group.

Uniqueness

1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine is unique due to the presence of both a phenyl group and an amine group on the tetrahydroquinoline ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

生物活性

1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine has the following chemical formula: . Its structure includes a tetrahydroquinoline core with a phenyl group and an amine substituent, which contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance, research has shown that compounds structurally related to 1-phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine exhibit significant antiproliferative effects against various cancer cell lines. A notable study reported that derivatives of quinoline demonstrated IC50 values ranging from 0.32 to 0.89 μM against colorectal and lung cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (μM) |

|---|---|---|

| CHM-1 | COLO205 (Colorectal) | 0.32 |

| CHM-1 | H460 (Lung) | 0.89 |

| HPK | HL-60 (Leukemia) | 0.4 - 1.0 |

| HPK | Hep3B (Liver) | 0.4 - 1.0 |

These findings suggest that structural modifications to the tetrahydroquinoline scaffold can enhance anticancer activity and selectivity.

The mechanism by which 1-phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine exerts its biological effects involves several pathways:

- Inhibition of Microtubule Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division .

- Apoptosis Induction : Studies indicate that treatment with tetrahydroquinoline derivatives can lead to apoptosis in cancer cells by modulating cyclin-dependent kinases and inducing cell cycle arrest .

- Enzyme Interaction : The compound may interact with various enzymes involved in metabolic processes and redox reactions, potentially leading to reactive intermediate formation that affects cellular functions.

Pharmacokinetics

Pharmacokinetic studies reveal that tetrahydroquinoline derivatives are generally well absorbed and exhibit favorable distribution profiles within biological systems. Their metabolic pathways involve enzymatic transformations that can influence their efficacy and safety profiles.

Case Studies

Several case studies have investigated the biological activity of tetrahydroquinoline derivatives:

- Study on Antiproliferative Activity : A study evaluated the antiproliferative effects of various tetrahydroquinoline analogs on human cancer cell lines using MTT assays. The results indicated that specific structural modifications significantly enhanced cytotoxicity against cancer cells while minimizing toxicity to normal cells .

- In Silico Studies : Computational modeling has been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. Molecular docking studies have provided insights into the interaction dynamics between tetrahydroquinoline derivatives and their biological targets .

特性

IUPAC Name |

1-phenyl-3,4-dihydro-2H-quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c16-14-10-11-17(12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,14H,10-11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIQRZNUOJQPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2C1N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50907712 | |

| Record name | 1-Phenyl-1,2,3,4-tetrahydroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50907712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10257-98-4 | |

| Record name | 1-Phenyl-4-amino-1,2,3,4-tetrahydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1,2,3,4-tetrahydroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50907712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。